molecular formula C13H19N B7883396 1-(3-Methylbenzyl)piperidine

1-(3-Methylbenzyl)piperidine

Cat. No.: B7883396
M. Wt: 189.30 g/mol
InChI Key: NYDOQRJNTFJIDQ-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)piperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Bioactivity Studies : A related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and showed inhibitory activities toward fungi. This indicates potential applications in antifungal agents (Xue Si-jia, 2011).

  • Pharmacology and Pharmacokinetics : CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, which is structurally similar, was studied for its preclinical pharmacodynamics and pharmacokinetics. Such studies are crucial for drug development, particularly in treating major depressive disorder (Garner et al., 2015).

  • Anticonvulsant Activity : Research on compounds based on 2-piperidinecarboxylic acid revealed potential anticonvulsant activity, which could be useful for the treatment of seizures (Ho et al., 2001).

  • Organometallics and Pharmacological Properties : Sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type were studied, indicating applications in central nervous system research (Tacke et al., 2003).

  • Mononuclear Complexes : Research into mononuclear nickel(II) and copper(II) complexes using compartmental ligands involving piperidines suggests applications in materials science and catalysis (Manonmani et al., 2000).

  • Potential in Major Depressive Disorder : Studies on BMS-986169, a GluN2B negative allosteric modulator, indicate its potential as a novel intravenous agent for treatment-resistant depression (Bristow et al., 2017).

  • Antiproliferative Activity : The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone showed effectiveness in inhibiting leukemia K562 cells proliferation, demonstrating potential in cancer research (Xue Si-jia, 2012).

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12-6-5-7-13(10-12)11-14-8-3-2-4-9-14/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDOQRJNTFJIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.